Adrenoyl-ethanolamine
Overview
Description
Adrenoyl ethanolamide is a N-acylethanolamine . N-acylethanolamines (NAEs) constitute a class of lipid compounds naturally present in both animal and plant membranes as constituents of the membrane-bound phospholipid, N-acylphosphatidylethanolamine (NAPE) .
Synthesis Analysis
NAEs are signaling lipids whose synthesis is upregulated in response to ischemia, and serum NAE concentration increased about 30-fold in a rat study after stroke . The increase of adrenoyl ethanolamide in the study may be a self-protective mechanism during cerebral damage caused by ischemic stroke .Molecular Structure Analysis
The molecular structure of Adrenoyl-ethanolamine is represented by the formula C24H41NO2 . The exact mass is calculated to be 375.313729 .Chemical Reactions Analysis
The reaction of Adrenoyl-ethanolamine involves both parallel and consecutive pathways . The esterification of stearoylethanolamide was catalyzed by Brønsted acid sites .Physical And Chemical Properties Analysis
Adrenoyl-ethanolamine has 27 heavy atoms, no rings, no aromatic rings, and 18 rotatable bonds . Its Van der Waals molecular volume is 439.14, topological polar surface area is 49.33, it has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and a logP of 6.59 .Scientific Research Applications
Modulation of Ethanol Consumption : Research has indicated that adrenoyl hormones like corticosterone may influence ethanol consumption. In a study on rats, it was found that adrenalectomy (ADX) reduced ethanol intake, and this reduction could be reversed by corticosterone treatment, highlighting the hormone's potential role in alcohol consumption modulation (Fahlke et al., 1994).
Adrenergic Receptor Interactions : Another study on compounds structurally related to metoprolol, where the aromatic nucleus is moved away from the ethanolamine side chain, showed that these compounds actively interact with adrenergic receptors. This suggests that ethanolamine-related compounds could have significance in the development of adrenergic agonists and antagonists (Lövgren et al., 1981).
Ethanolamine Utilization in Bacteria : Ethanolamine is used by some bacteria as a source of carbon and/or nitrogen. This process is linked to bacterial pathogenesis, indicating ethanolamine's role in the study of bacterial behavior and potentially in developing antibacterial strategies (Garsin, 2010).
Cardioprotective Effects : A study discovered that ethanolamine may serve as a cardioprotective agent, potentially through the activation of Signal Transducer and Activator of Transcription 3 (STAT-3). This was observed in models of ischemia/reperfusion injury in mouse hearts, suggesting a novel role for ethanolamine in cardiac health (Kelly et al., 2010).
Effects on Insulin Secretion : Ethanolamine was found to influence insulin secretion in the perfused rat pancreas. It inhibited insulin release in a dose-related manner, especially during the second phase of glucose-induced insulin secretion. This suggests a potential role in regulating insulin and glucose metabolism (Barseghian et al., 1986).
Regulation of Corticosterone : In a study on rats with experimental myocardium hyperfunction, ethanolamine administration led to a decrease in corticosterone content. This suggests a regulatory effect of ethanolamine on adrenal gland cortex activity under certain pathological conditions (Giul'baiazian & Kamalian, 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVHVRYFQIXOAF-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028460 | |
Record name | 7,10,13,16-Docosatetraenylethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adrenoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Adrenoyl-ethanolamine | |
CAS RN |
150314-35-5 | |
Record name | N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150314-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,10,13,16-Docosatetraenylethanolamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150314355 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,10,13,16-Docosatetraenylethanolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrenoyl ethanolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013626 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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